molecular formula C13H11NO2 B1143157 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 168915-06-8

1,2-Benzenediol, 3-[(phenylimino)methyl]-

Cat. No.: B1143157
CAS No.: 168915-06-8
M. Wt: 213.23194
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Description

1,2-Benzenediol, 3-[(phenylimino)methyl]-, also known as 1,2-Benzenediol, 3-[(phenylimino)methyl]-, is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23194. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzenediol, 3-[(phenylimino)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediol, 3-[(phenylimino)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenyliminomethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNVDHSEBASIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425183
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141281-43-8
Record name 1,2-Benzenediol, 3-[(phenylimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance Within Schiff Base Chemistry and Catechol Derivatives

Concurrently, the catechol (1,2-benzenediol) portion of the molecule provides a strong bidentate binding site for metal ions through its two adjacent hydroxyl groups. nist.gov Catechol and its derivatives are well-known for their strong chelating abilities and their involvement in redox processes. bohrium.com The coordination of metal ions to the catechol fragment is a key feature in the active sites of several metalloenzymes, such as catechol oxidase, which catalyzes the oxidation of o-diphenols to o-quinones. orientjchem.org Consequently, catechol derivatives are frequently used to create model compounds that mimic the function of these enzymes. orientjchem.org

The combination of the imine nitrogen and the two catechol oxygens in 1,2-Benzenediol, 3-[(phenylimino)methyl]- creates a potentially tridentate O,N,O-donor ligand. This arrangement is highly effective for chelating metal ions, forming stable coordination compounds. researchgate.net The resulting metal complexes often exhibit interesting electrochemical properties and can be explored for their catalytic activity, particularly in oxidation reactions that mimic biological processes. mdpi.comorientjchem.org

Scope and Research Objectives for Investigations Pertaining to 1,2 Benzenediol, 3 Phenylimino Methyl

Solid-State Molecular Architecture Elucidation via X-ray Crystallography

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the dominant directional forces governing the molecular assembly of this compound.

Intramolecular Hydrogen Bonding: A defining feature of the molecule's solid-state structure is a strong intramolecular hydrogen bond between the hydroxyl group at position 2 and the nitrogen atom of the imine group (O—H⋯N). researchgate.net This interaction results in the formation of a stable, planar, six-membered pseudo-ring, described by the graph set notation S(6). researchgate.net The existence of this bond confirms that the molecule adopts the phenol-imine tautomeric form in the crystal, as it stabilizes this isomer over the alternative keto-amine form. researchgate.net

Intermolecular Hydrogen Bonding: In addition to the intramolecular bond, the second hydroxyl group (at position 1) and various C-H groups participate in a network of intermolecular hydrogen bonds. researchgate.net These interactions, such as C—H⋯O bonds, link adjacent molecules together, often forming chains or more complex three-dimensional supramolecular architectures that reinforce the crystal structure. researchgate.netresearchgate.net The geometry of these hydrogen bonds, including donor-acceptor distances and angles, is critical to understanding the stability and properties of the crystalline material. mdpi.comnih.gov

Solution-State Structural Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure and dynamic behavior of 1,2-Benzenediol, 3-[(phenylimino)methyl]- in solution. Through a combination of one-dimensional and two-dimensional experiments, a comprehensive picture of its solution-state conformation and tautomeric preferences can be established. researchgate.netmdpi.com

Assignment of ¹H and ¹³C Resonances

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The signals are assigned based on their chemical shifts (δ), multiplicities, and integration values.

¹H NMR Resonances: The proton spectrum typically shows distinct regions for different types of protons. Aromatic protons on the two benzene (B151609) rings resonate in the downfield region, generally between 7.31 and 8.23 ppm. researchgate.net The hydroxyl (–OH) protons can appear as broad signals, with the intramolecularly hydrogen-bonded proton often shifted significantly downfield. researchgate.net

¹³C NMR Resonances: The carbon spectrum complements the proton data. Aromatic carbons are typically observed between 115.5 and 153.8 ppm. researchgate.net Key resonances for the imine carbon (C=N) and the carbons attached to the hydroxyl groups (C-O) appear at characteristic downfield shifts, confirming the core structure. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data Note: Data interpreted from a representative diol compound in DMSO-d₆. researchgate.net

Chemical Shift (δ) ppm Multiplicity Assignment
7.31–8.23 Multiplet Aromatic Protons (Ar-H)
~4.56 Singlet/Broad Hydroxyl Protons (OH)

Interactive Data Table: ¹³C NMR Spectral Data Note: Data interpreted from a representative diol compound in DMSO-d₆. researchgate.net

Chemical Shift (δ) ppm Assignment
163.5 - 164.0 Imine Carbon (C=N)

Elucidation of Tautomeric Forms in Solution (e.g., Phenol-Imine Tautomerism)

While X-ray crystallography confirms the phenol-imine tautomer in the solid state, NMR spectroscopy is used to investigate the possibility of a tautomeric equilibrium in solution between the phenol-imine form and the keto-amine form. researchgate.net The strong intramolecular O—H⋯N hydrogen bond is often preserved in non-polar solvents, meaning the phenol-imine form remains predominant. researchgate.net The chemical shift of the labile proton (OH vs. NH) and the adjacent carbons (C-O vs. C=O) are sensitive indicators of this equilibrium. In many similar Schiff bases, the phenol-imine form is overwhelmingly favored, and signals for the keto-amine tautomer are not observed.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecule's connectivity. researchgate.netresearchgate.net

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It allows for the mapping of proton networks within the phenyl and catechol rings, confirming the substitution pattern by showing which protons are neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling). sdsu.edu It is the most reliable method for assigning the signals of protonated carbon atoms by linking the known ¹H assignments to their corresponding ¹³C resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu It is indispensable for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For example, HMBC would show a correlation from the imine proton (-CH=N-) to carbons in both the aniline and benzenediol rings, confirming the link between these two structural units. researchgate.netyoutube.com

Vibrational Spectroscopic Probes for Functional Group Identification and Tautomerism

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the specific bonds within a molecule and characterizing its structural isomers, such as tautomers. By measuring the vibrational frequencies of bonds, these methods provide a molecular fingerprint and reveal the predominant tautomeric form in a given state. For o-hydroxy Schiff bases, a key focus is the detection of signatures for the O-H···N (phenol-imine) versus N-H···O (keto-amine) intramolecular hydrogen bonds. sinop.edu.tr

FT-IR spectroscopy is instrumental in identifying the functional groups present in 1,2-Benzenediol, 3-[(phenylimino)methyl]- and confirming its tautomeric state. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds. The presence of a strong intramolecular O-H···N hydrogen bond in the phenol-imine form is a dominant feature. researchgate.net

Analysis of structurally similar compounds, such as (E)-3-[(3-(trifluoromethyl)phenylimino)methyl]benzene-1,2-diol, provides a reliable model for assigning the vibrational frequencies. sinop.edu.tr The FT-IR spectrum of this compound shows a distinct C=N stretching vibration at 1617.8 cm⁻¹, confirming the presence of the imine group. sinop.edu.tr A broad absorption band observed around 3311.0 cm⁻¹ is characteristic of the O-H stretching vibration involved in a strong intramolecular hydrogen bond. sinop.edu.tr The absence of characteristic N-H stretching bands (typically 3300-3500 cm⁻¹) and C=O stretching bands (typically 1650-1750 cm⁻¹) further supports the predominance of the phenol-imine tautomer over the keto-amine form in the solid state. researchgate.netresearchgate.net

Other significant bands include C-O stretching and O-H bending, which provide further evidence for the catechol moiety. sinop.edu.tr Aromatic C-C stretching vibrations are observed in the 1462-1508 cm⁻¹ range. sinop.edu.tr

Table 1: Characteristic FT-IR Vibrational Frequencies for 1,2-Benzenediol, 3-[(phenylimino)methyl]- (based on a structural analog) sinop.edu.tr

Vibrational Mode Frequency (cm⁻¹) Functional Group Assignment
O-H stretch 3311.0 Hydroxyl group (intramolecular H-bond)
C=N stretch 1617.8 Imine group
C-C stretch 1507.6 - 1462.2 Aromatic rings
N=C-H bend 1391.9 Imine-methine group
O-H bend 1324.2 Hydroxyl group
C-O stretch 1144.2 Phenolic ether linkage

Data derived from (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol.

Raman spectroscopy serves as a valuable complementary technique to FT-IR, providing information on non-polar bonds with high polarizability. While specific Raman data for 1,2-Benzenediol, 3-[(phenylimino)methyl]- is not widely documented, the expected spectrum can be inferred from its structural components.

The spectrum would be dominated by bands corresponding to the aromatic rings. The C=C stretching modes of the benzene and catechol rings are expected to be strong in the Raman spectrum, typically appearing in the 1580-1620 cm⁻¹ region. researchgate.net The symmetric "ring breathing" vibration, a characteristic feature for benzene derivatives, would also be a prominent feature, often observed near 1000 cm⁻¹. researchgate.net The C=N imine bond, being highly polarizable, should also give rise to a distinct Raman signal, complementing the C=N stretch observed in the IR spectrum.

Raman spectroscopy is particularly sensitive to changes in molecular symmetry and conjugation, making it a useful tool for studying the subtle structural differences between the phenol-imine and keto-amine tautomers. researchgate.net Shifts in the positions and intensities of the aromatic and imine stretching bands could provide quantitative insights into the tautomeric equilibrium under different conditions.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Tautomeric States

UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to its conjugation system and tautomeric form. The absorption spectrum of 1,2-Benzenediol, 3-[(phenylimino)methyl]- is expected to show distinct bands corresponding to π→π* and n→π* transitions associated with the aromatic rings and the imine group.

The two tautomeric forms, phenol-imine and keto-amine, possess different chromophores and thus exhibit distinct UV-Vis spectra. researchgate.net

Phenol-Imine Form: This tautomer typically displays absorption bands at shorter wavelengths. These include intense bands for π→π* transitions within the benzenoid rings (around 250-280 nm) and a less intense, longer-wavelength band for the n→π* transition of the imine group (around 320-360 nm). ijpronline.com

Keto-Amine Form: The quinoid structure of the keto-amine tautomer features a more extended conjugation system. This results in a bathochromic shift (a shift to longer wavelengths), with a characteristic absorption band often appearing above 400 nm. nih.gov

The position of the absorption maxima can be significantly influenced by the solvent, a phenomenon known as solvatochromism. nih.gov Studies on similar Schiff bases show that the tautomeric equilibrium can be shifted by varying solvent polarity. nih.gov Polar solvents may stabilize one form over the other, leading to changes in the absorption spectrum that can be used to study the equilibrium. nih.govnih.gov For example, an increase in solvent polarity can lead to a gradual shift in the maximum absorption wavelength. nih.gov

Table 2: Expected UV-Vis Absorption Bands and Tautomeric Influence

Tautomer Electronic Transition Typical Wavelength (λmax) Notes
Phenol-Imine π→π* ~250-280 nm Associated with aromatic rings.
Phenol-Imine n→π* ~320-360 nm Associated with the imine C=N group.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For 1,2-Benzenediol, 3-[(phenylimino)methyl]- (C₁₃H₁₁NO₂), the calculated molecular weight is approximately 213.23 Da. Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) of 213.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. The fragmentation pathway can be predicted based on the stability of the resulting carbocations and neutral fragments. Key fragmentation processes would likely involve cleavages at the bonds connecting the functional groups.

A prominent fragmentation pathway would involve the cleavage of the C-C bond between the methine group and the catechol ring or the C=N bond.

A very common fragment in the mass spectra of phenyl-containing compounds is the phenyl cation, [C₆H₅]⁺, which would appear at m/z 77 . docbrown.info

Loss of the phenyl group from the molecular ion would lead to a fragment at m/z 136 .

Cleavage of the bond between the imine carbon and the catechol ring could lead to the formation of a [C₇H₆N]⁺ fragment at m/z 104 .

Fragments related to the catechol moiety are also expected. The molecular ion of catechol itself is at m/z 110. nist.govnist.gov Fragmentation of the parent molecule might produce ions such as the dihydroxy tropylium (B1234903) ion or related structures.

Loss of small, stable neutral molecules like CO (carbon monoxide) or HCN (hydrogen cyanide) from larger fragments is also a common process. For instance, the catechol molecular ion is known to lose CO to form a fragment at m/z 82. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of 1,2-Benzenediol, 3-[(phenylimino)methyl]-

m/z Proposed Fragment Ion Formula Notes
213 [C₁₃H₁₁NO₂]⁺• [M]⁺• Molecular Ion
212 [C₁₃H₁₀NO₂]⁺ [M-H]⁺ Loss of a hydrogen radical
136 [C₇H₆NO₂]⁺ [M-C₆H₅]⁺ Loss of a phenyl radical
104 [C₇H₆N]⁺ [M-C₆H₅O₂]⁺ Cleavage of the C-C bond adjacent to the imine

Computational Chemistry and Quantum Mechanical Analysis of 1,2 Benzenediol, 3 Phenylimino Methyl

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a primary tool for investigating the ground state geometries and electronic properties of Schiff bases. Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), allow for the optimization of molecular structures in the gas phase. tubitak.gov.trnih.gov These optimized geometries can then be compared with experimental data, such as those from X-ray crystallography. While DFT calculations pertain to a molecule in isolation, and experimental data reflects the solid state with its packing forces and intermolecular interactions, the results often show good agreement. tubitak.gov.tr Discrepancies between calculated and experimental bond lengths and angles can arise because theoretical calculations typically underestimate interactions like hydrogen bonds. tubitak.gov.tr

A key feature of o-hydroxy Schiff bases like 1,2-Benzenediol, 3-[(phenylimino)methyl]- is the existence of two possible tautomeric forms: the phenol-imine (benzenoid) form and the keto-amine (quinoid) form. tubitak.gov.tr These forms are interconvertible through an intramolecular hydrogen atom transfer from the hydroxyl oxygen to the imine nitrogen.

DFT calculations are instrumental in determining the relative stability of these tautomers. For closely related compounds, theoretical studies, corroborated by X-ray diffraction, consistently show that the phenol-imine tautomer is the more stable form in the ground state. tubitak.gov.tr This stability is largely attributed to a strong intramolecular O-H···N hydrogen bond. tubitak.gov.tr The energy of the keto-amine form is calculated to be significantly higher, indicating that the equilibrium lies heavily in favor of the phenol-imine structure. Computational studies can quantify this energy difference, providing insight into the energy barrier for the tautomeric interconversion.

Table 1: Theoretical Tautomer Analysis of a Related Schiff Base

Tautomer Form Key Intramolecular Bond Relative Stability
Phenol-Imine O-H···N More Stable (Ground State)

Data based on findings for o-hydroxy Schiff bases. tubitak.gov.tr

DFT calculations are highly effective in predicting various spectroscopic parameters. The optimized molecular geometry from DFT serves as the basis for calculating vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic absorption spectra. nih.gov

Vibrational Frequencies: Theoretical vibrational spectra can be calculated from the optimized geometry. nih.gov These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov This allows for precise assignment of vibrational modes. For instance, in a related compound, the characteristic C=N stretching vibration was calculated and compared with experimental values. tubitak.gov.tr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions generally show a strong linear correlation with experimental data, aiding in the structural elucidation of the molecule in solution. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. researchgate.net This method predicts the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the experimental UV-Vis spectrum. nih.gov Calculations can accurately reproduce the experimental spectra, helping to assign electronic transitions. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Diol Schiff Base

Spectroscopic Parameter Experimental Value Calculated Value (DFT)
Selected IR Frequencies (cm⁻¹)
O-H stretch 3311 (Available via calculation)
C=N stretch 1618 (Available via calculation)
Selected ¹H NMR Chemical Shifts (ppm)
O-H proton (Varies) (Available via calculation)
C-H (imine) proton (Varies) (Available via calculation)

| UV-Vis Absorption λ_max (nm) | (Varies) | (Available via calculation) |

Data derived from methodologies applied to analogous compounds. tubitak.gov.trnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Schiff bases related to the title compound, DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. nih.gov This analysis reveals the primary sites for nucleophilic and electrophilic attack. youtube.comnih.gov

Table 3: Frontier Molecular Orbital Energies for an Analogous Diol Schiff Base

Parameter Energy (eV) Implication
E_HOMO (Typically -5 to -6 eV) Electron-donating ability (Nucleophilicity)
E_LUMO (Typically -0.5 to -2 eV) Electron-accepting ability (Electrophilicity)

Representative data based on computational studies of similar compounds. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. nih.gov

Red regions indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms. nih.gov

Blue regions indicate positive electrostatic potential, which is electron-poor. These are susceptible to nucleophilic attack. nih.gov

Green regions represent neutral or near-zero potential. nih.gov

For 1,2-Benzenediol, 3-[(phenylimino)methyl]-, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the diol group and the nitrogen atom of the imine group. tubitak.gov.trnih.gov This confirms their role as the primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the hydroxyl groups typically show positive potential, marking them as sites for nucleophilic interaction. This visual representation of charge distribution supports the findings from FMO analysis and helps explain the molecule's intermolecular interaction patterns. nih.gov

Analysis of Non-Covalent Interactions Using Hirshfeld Surfaces and Related Methodologies

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific non-covalent interactions. Red spots on the d_norm map highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Schiff Base, (E)-3-{[(2-Bromo-3-methyl-phenyl)imino]-methyl}benzene-1,2-diol

Contact Type Contribution to Hirshfeld Surface (%)
H···H 41.6% - 47.1%
C···H / H···C 15.3% - 28.1%
O···H / H···O 13.5% - 13.8%
Br···H / H···Br 12.9%
C···C 5.3%

Data compiled from related structures. The presence and percentage of Br···H contacts are specific to the bromo-substituted analogue. nih.govresearchgate.net

Exploration of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides a framework for exploring the detailed mechanisms of chemical reactions at the molecular level. By using DFT, researchers can map the potential energy surface (PES) for a given reaction, such as the oxidation, reduction, or substitution reactions that 1,2-Benzenediol, 3-[(phenylimino)methyl]- can undergo. researchgate.net

This exploration involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the TS defines the activation energy barrier. mdpi.com A lower activation barrier indicates a faster, more kinetically favorable reaction.

For example, in studying a cycloaddition or a multi-step nucleophilic substitution, calculations can distinguish between concerted and stepwise pathways. researchgate.netmdpi.com By comparing the activation energies of different possible routes, the most probable reaction mechanism can be predicted. researchgate.net This theoretical insight into reaction kinetics and thermodynamics is crucial for understanding chemical transformations and designing new synthetic pathways. mdpi.com

Determination of Global Reactivity Parameters (e.g., Hardness, Electrophilicity Index)

In the computational analysis of 1,2-Benzenediol, 3-[(phenylimino)methyl]-, the determination of global reactivity parameters through quantum mechanical calculations offers significant insights into the molecule's stability and reactivity. These parameters are derived from the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific research detailing the global reactivity parameters for 1,2-Benzenediol, 3-[(phenylimino)methyl]- was not found in the surveyed literature, the established principles of Density Functional Theory (DFT) provide a robust framework for their calculation.

Global reactivity descriptors are crucial in predicting the chemical behavior of a molecule as a whole. Key parameters include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). These are typically calculated using the energies of the HOMO and LUMO. A molecule with a large energy gap between the HOMO and LUMO is generally more stable and less reactive.

The chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. Conversely, chemical softness (S), the reciprocal of hardness, indicates a higher susceptibility to chemical reaction. For similar Schiff base compounds, chemical hardness values have been reported to be significant, classifying them as "hard" molecules.

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a valuable descriptor for predicting the molecule's behavior as an electrophile. Studies on related Schiff bases have utilized these parameters to understand their chemical reactivity and stability. For instance, in a study on Schiff bases derived from vanillin, the electronic chemical potential, chemical hardness, and electrophilicity were calculated from the HOMO and LUMO energy values to assess the stability of the molecules. revistabionatura.com

The following table outlines the key global reactivity parameters and the formulas, based on Koopmans' theorem, used for their calculation in computational studies of related Schiff bases.

ParameterSymbolFormulaDescription
Ionization PotentialI-EHOMOThe minimum energy required to remove an electron from a molecule.
Electron AffinityA-ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardnessη(I - A) / 2A measure of resistance to deformation or change in electron configuration.
Chemical SoftnessS1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativityχ(I + A) / 2The power of an atom or molecule to attract electrons to itself.
Chemical Potentialμ-(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Indexωμ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

This table is generated based on established principles of computational chemistry for similar compounds, as direct research data for 1,2-Benzenediol, 3-[(phenylimino)methyl]- was not available in the search results.

The application of these computational methods to 1,2-Benzenediol, 3-[(phenylimino)methyl]- would provide a deeper understanding of its electronic structure and reactivity, which is fundamental for exploring its potential applications in various chemical fields.

Coordination Chemistry and Metal Complexation Studies of 1,2 Benzenediol, 3 Phenylimino Methyl

Ligand Design Principles and Chelation Modes of Catechol-Schiff Bases

Schiff bases derived from salicylaldehydes are among the most widely used ligands in coordination chemistry due to their straightforward synthesis and versatile coordination behavior. The ligand 1,2-Benzenediol, 3-[(phenylimino)methyl]- is a member of the o-hydroxy Schiff base family and features a catechol moiety (a 1,2-dihydroxybenzene group), which provides a distinct chelation site.

Key Design Principles:

Multidentate Nature : These ligands are typically multidentate, containing imine nitrogen, phenolic oxygen, and in this specific case, an additional catechol oxygen atom as potential donor sites. This allows them to form stable chelate rings with metal ions.

Chelation Cavity : The arrangement of the donor atoms, typically N and O, creates a specific cavity size. Salphen-type ligands, which are structurally related, often possess an N₂O₂ cavity suitable for accommodating transition metals in a square planar or tetrahedral geometry.

Steric and Electronic Tuning : The properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the aniline (B41778) and salicylaldehyde (B1680747) precursors. In 1,2-Benzenediol, 3-[(phenylimino)methyl]-, the phenyl group on the imine nitrogen and the catechol ring influence the steric hindrance and electronic properties of the coordination sphere.

Chelation Modes: The 1,2-Benzenediol, 3-[(phenylimino)methyl]- ligand can coordinate to metal ions in several ways. The most common mode involves the deprotonation of the phenolic hydroxyl group and coordination of the resulting phenolate (B1203915) oxygen and the imine nitrogen atom to the metal center, forming a stable six-membered chelate ring. The adjacent catechol hydroxyl group can also participate in coordination, leading to a tridentate O,N,O coordination mode. This versatility allows for the formation of mononuclear, binuclear, or even polynuclear complexes, depending on the metal-to-ligand ratio and reaction conditions. In the solid state, o-hydroxy Schiff bases typically exist in the phenol-imine tautomeric form, stabilized by a strong intramolecular O-H···N hydrogen bond.

Synthesis and Isolation of Transition Metal Complexes with 1,2-Benzenediol, 3-[(phenylimino)methyl]-

The synthesis of transition metal complexes with 1,2-Benzenediol, 3-[(phenylimino)methyl]- generally follows well-established procedures for Schiff base complexes. The process typically involves two main steps: the synthesis of the ligand followed by its reaction with a suitable metal salt.

Ligand Synthesis: The Schiff base ligand is synthesized via a condensation reaction between 2,3-dihydroxybenzaldehyde (B126233) and aniline. This reaction is usually carried out in a solvent such as ethanol (B145695), and the product can be isolated as a crystalline solid.

Complexation Reaction: The metal complexes are prepared by reacting the isolated ligand with a metal salt (e.g., acetates, chlorides, or nitrates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent, often ethanol or methanol (B129727). The reaction mixture is typically stirred and may require heating to ensure complete reaction. The general synthetic route for a 1:2 metal-to-ligand complex can be represented as:

M(X)₂ + 2 HL → [M(L)₂] + 2 HX (where M = transition metal ion, X = anion, HL = Schiff base ligand)

Isolation and Purification: Upon formation, the metal complexes often precipitate from the reaction mixture. They are then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. Recrystallization from an appropriate solvent can be performed to obtain analytically pure crystals suitable for further characterization. The resulting complexes are often colored, air-stable solids with solubility in organic solvents like DMSO and DMF.

Structural Elucidation of Metal Complexes

A combination of analytical and spectroscopic techniques is employed to determine the structure of the metal complexes of 1,2-Benzenediol, 3-[(phenylimino)methyl]-.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. While a specific crystal structure for a complex of 1,2-Benzenediol, 3-[(phenylimino)methyl]- is not available in the cited literature, analysis of closely related structures, such as those derived from substituted salicylaldehydes and anilines, provides significant insight.

For a typical [M(L)₂] complex with a bidentate O,N-coordinating ligand, the metal center is often found in a four-coordinate geometry. For instance, Cu(II) complexes frequently adopt a distorted square-planar geometry, while Co(II) and Zn(II) complexes often exhibit a pseudo-tetrahedral coordination. The precise bond lengths (M-O and M-N) and bond angles around the metal center confirm the coordination geometry. For example, in related Co(II) and Zn(II) complexes, pseudo-tetrahedral geometries are observed, whereas Cu(II) complexes tend to be distorted square-planar. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking.

Spectroscopic methods provide crucial information about the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of the metal complexes reveals key coordination-induced shifts.

ν(O-H) band: The broad band corresponding to the phenolic O-H stretching vibration in the free ligand spectrum typically disappears upon complexation, indicating the deprotonation of the hydroxyl group and its coordination to the metal ion.

ν(C=N) band: The stretching vibration of the azomethine (C=N) group in the free ligand usually shifts to a lower or higher frequency in the complexes, confirming the coordination of the imine nitrogen to the metal center.

ν(C-O) band: The phenolic C-O stretching vibration often shifts to a higher frequency upon complexation, further supporting the formation of a metal-phenolate bond.

New bands: The appearance of new, weaker bands in the far-IR region of the complexes' spectra can be assigned to the M-O and M-N stretching vibrations.

Representative IR Spectral Data for Analogous Schiff Base Complexes

Compound/Complex ν(C=N) (cm⁻¹) ν(C-O) (cm⁻¹) ν(M-N) (cm⁻¹) ν(M-O) (cm⁻¹)
Free Schiff Base Ligand ~1620 ~1280 - -

Data is representative and compiled from studies on analogous Schiff base complexes.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the Schiff base and its complexes, typically recorded in DMSO or DMF, provide information about the electronic transitions.

Ligand Spectra: The spectrum of the free ligand usually shows intense bands in the UV region, which are assigned to π → π* and n → π* transitions within the aromatic rings and the imine group.

Complex Spectra: Upon complexation, these bands may shift, and new bands may appear in the visible region. These new, lower-energy bands are often attributed to ligand-to-metal charge transfer (LMCT) transitions. For complexes with d-d transitions (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands may be observed in the visible or near-IR region, which are characteristic of the specific geometry of the metal ion's d-orbitals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II)).

¹H NMR: In the ¹H NMR spectrum of the free ligand, the phenolic -OH proton signal typically disappears upon complexation due to deprotonation. The chemical shift of the azomethine proton (-CH=N-) is also sensitive to coordination and usually shifts upon complex formation.

Paramagnetic Complexes: For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), NMR spectra exhibit broad signals and are often difficult to interpret in detail.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and VO(II). The EPR spectrum can provide information about the oxidation state, the electronic ground state, and the geometry of the metal center. For instance, the g-values (g|| and g⊥) obtained from the EPR spectrum of a Cu(II) complex can help distinguish between different coordination geometries.

Magnetic susceptibility measurements at room temperature are a fundamental tool for determining the number of unpaired electrons in a transition metal complex, which in turn provides insight into its electronic configuration and geometry. semanticscholar.org The effective magnetic moment (μ_eff) is calculated from the measured susceptibility.

Cu(II) Complexes (d⁹): These complexes are expected to have one unpaired electron. Their magnetic moments are typically in the range of 1.73–2.20 B.M. (Bohr Magnetons), consistent with a distorted octahedral or square planar geometry.

Ni(II) Complexes (d⁸): Ni(II) complexes can be either diamagnetic (μ_eff = 0 B.M.) or paramagnetic. Diamagnetism is characteristic of square planar geometry (low spin), while paramagnetic values (typically 2.8–3.5 B.M.) suggest tetrahedral or octahedral geometries (high spin).

Co(II) Complexes (d⁷): High-spin Co(II) complexes have three unpaired electrons. Tetrahedral complexes typically show magnetic moments in the range of 4.4–4.8 B.M., while octahedral complexes have moments between 4.8 and 5.2 B.M.

Zn(II) Complexes (d¹⁰): As d¹⁰ ions have a completely filled d-shell, their complexes are diamagnetic (μ_eff = 0 B.M.).

Table of Expected Spin-Only Magnetic Moments

Metal Ion d-electron count Number of Unpaired Electrons (n) Spin-only Magnetic Moment (μ_so = √n(n+2)) B.M.
Cu(II) d⁹ 1 1.73
Ni(II) (high spin) d⁸ 2 2.83
Co(II) (high spin) d⁷ 3 3.87

Note: Experimental magnetic moments can deviate from spin-only values due to orbital contributions. semanticscholar.org

Electronic Structure and Bonding in Metal-Ligand Adducts

The nature of the bonding between the 1,2-Benzenediol, 3-[(phenylimino)methyl]- ligand and a transition metal ion is a combination of covalent and ionic interactions. The coordination involves the donation of electron pairs from the ligand's nitrogen and oxygen donor atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds.

The electronic structure of these complexes can be further understood through computational methods like Density Functional Theory (DFT). Such calculations can elucidate the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The bonding between metal ions and the oxygen atoms of the catechol moiety can vary depending on the metal. For instance, analysis of metal-catecholate complexes has shown that the amount of electron transfer from the metal to the catechol groups can indicate a more ionic or covalent character of the bond. researchgate.net This, in turn, influences the structural and mechanical properties of the complex. The electronic transitions observed in the UV-Vis spectra can be assigned based on the calculated energy differences between molecular orbitals.

Redox Behavior and Electrochemistry of Metal Complexes

The redox behavior of these complexes is typically characterized by both metal-centered and ligand-centered electron transfer events. The specific nature and potential of these events are highly dependent on the identity of the central metal ion, the coordination geometry, and the solvent system used.

Metal-Centered Redox Processes:

Transition metal complexes of 1,2-Benzenediol, 3-[(phenylimino)methyl]- can exhibit redox couples associated with the change in the oxidation state of the metal ion. For instance, copper(II) complexes with similar Schiff base ligands often display a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) couple. Similarly, cobalt complexes can undergo a Co(III)/Co(II) redox change. researchgate.netnorthwestern.edu The potential at which these metal-centered reductions or oxidations occur is influenced by the electronic environment provided by the Schiff base ligand. The electron-donating nature of the deprotonated catechol and phenolate groups can stabilize higher oxidation states of the metal, thereby affecting the reduction potential.

For nickel(II) complexes with related N₂O₂ donor Schiff bases, a reversible reduction process for the Ni(II)/Ni(I) couple has been observed. rsc.org The exact potential is sensitive to the ligand's stereochemistry and the presence of other coordinating species. rsc.org

Ligand-Centered Redox Processes:

A key feature of complexes with 1,2-Benzenediol, 3-[(phenylimino)methyl]- is the redox-active nature of the catechol fragment. The catechol moiety can undergo a two-electron, two-proton oxidation to the corresponding o-quinone. In the context of the metal complex, this process often occurs in a stepwise manner, proceeding through a one-electron oxidized semiquinone radical intermediate.

The oxidation of the catechol portion of the ligand is often irreversible or quasi-reversible, depending on the stability of the generated o-quinone species and its potential to undergo subsequent chemical reactions. The potential required for this ligand-based oxidation is influenced by the coordination to the metal ion. The metal can modulate the electron density on the catechol ring, thereby making it easier or harder to oxidize.

In some cases, the redox potentials of the metal and the ligand can be closely spaced, leading to complex cyclic voltammograms where the processes may overlap or influence one another. The electrochemical behavior can also be affected by the solvent and the nature of the supporting electrolyte, which can influence the stability of the various redox states.

The following table presents representative electrochemical data for metal complexes with Schiff base ligands structurally analogous to 1,2-Benzenediol, 3-[(phenylimino)methyl]-. It is important to note that these values are for related systems and serve to illustrate the expected range and nature of the redox processes.

Complex Type (Analogous)Redox CoupleE1/2 or Epc (V vs. reference electrode)Solvent/ElectrolyteCharacteristicsReference
[Co(III)(salen-type)(PR₃)]⁺Co(III)/Co(II)-0.415 (Epc)DMFMetal-centered reduction, influenced by axial ligand. researchgate.net
[Co(III)(salen-type)(PR₃)]⁺Co(II)/Co(I)-1.218 (E1/2)DMFReversible metal-centered reduction. researchgate.net
[Ni(II)(salen-type)]Ni(II)/Ni(I)-1.883 (E1/2)AcetonitrileReversible metal-centered reduction. rsc.org
[Cu(II)(ambopd)]Cu(II)/Cu(I)-0.075 (E1/2)DMSOQuasi-reversible one-electron transfer.

Catalytic Applications and Mechanistic Investigations Involving 1,2 Benzenediol, 3 Phenylimino Methyl and Its Metal Complexes

Design and Synthesis of Homogeneous and Heterogeneous Catalysts

The synthesis of catalysts based on 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its analogues typically involves the chelation of a metal ion by the Schiff base ligand. The ligand itself is generally prepared through a condensation reaction between 2,3-dihydroxybenzaldehyde (B126233) and an appropriate aniline (B41778) derivative.

Homogeneous Catalysts: The majority of catalytic systems involving this class of ligands are homogeneous, where the metal complex is soluble in the reaction medium. The synthesis of these catalysts is straightforward, often involving the reaction of the Schiff base ligand with a metal salt, such as a halide or acetate, in a suitable solvent like methanol (B129727) or ethanol (B145695). For instance, copper(II) complexes of salicylaldehyde-based Schiff bases have been synthesized by reacting the ligand with copper(II) chloride. lp.edu.ua Similarly, manganese(III) complexes have been prepared by reacting a Schiff base ligand with manganese(II) nitrate (B79036) in methanol, followed by reflux. nih.gov The resulting metal complexes can often be isolated as crystalline solids and characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and single-crystal X-ray diffraction.

Heterogeneous Catalysts: To overcome challenges associated with catalyst separation and recycling, efforts have been made to immobilize these complexes on solid supports. One approach involves the functionalization of materials like silica (B1680970) gel or graphene oxide with groups that can covalently bind to the Schiff base complex. For example, a zinc(II)-hydrazone complex has been immobilized on silica gel functionalized with propionylchloride. This was achieved through an amidification reaction between the amine group on the ligand and the acyl chloride group on the support.

Evaluation of Catalytic Performance in Model Organic Reactions

The catalytic efficacy of metal complexes of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its analogues has been evaluated in several important organic reactions, most notably in CO2 conversion and oxidation reactions.

CO2 Conversion: The chemical fixation of carbon dioxide is a critical area of research, and Schiff base complexes have emerged as promising catalysts. Zinc(II) complexes, in particular, have shown significant activity in the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable industrial chemicals. For instance, zinc complexes of salen-type ligands (structurally related to the title compound) have been used to catalyze the reaction between styrene (B11656) oxide and CO2. In the presence of a co-catalyst like triethylamine, these complexes can achieve excellent yields of the corresponding cyclic carbonate. nih.gov The catalytic activity is influenced by factors such as the nature of the metal center, the ligand structure, and the reaction conditions, including temperature and CO2 pressure.

Oxidation Reactions: Metal complexes of Schiff bases derived from salicylaldehyde (B1680747) and related compounds are well-known for their ability to mimic the activity of certain metalloenzymes, such as catechol oxidase and phenoxazinone synthase. These enzymes catalyze the oxidation of catechols and aminophenols, respectively.

Copper(II) complexes of Schiff bases have demonstrated significant catecholase activity, catalyzing the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to the corresponding quinone in the presence of molecular oxygen. researchgate.netorientjchem.org The catalytic efficiency, often expressed as the turnover number (kcat), can be influenced by the specific ligand structure and the coordination geometry of the copper center. researchgate.net

Similarly, manganese(III) complexes of tetradentate Schiff-base ligands have been shown to be effective catalysts for the aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one. nih.gov These complexes also exhibit activity in the epoxidation of olefins, such as the conversion of styrene to styrene oxide. nih.gov

Below are tables summarizing the catalytic performance of analogous metal complexes in these reactions.

Table 1: Catalytic Cycloaddition of CO2 to Epoxides by Analogous Zinc(II) Schiff Base Complexes

Catalyst/Co-catalystEpoxideTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Zn(salphen)/NBu4IStyrene Oxide1000.824>99>99 nih.gov
[TBA]2[ZnBr4]Styrene Oxide1000.80.2552100 unimi.it
[TBA]2[ZnBr4]Propylene OxideRT0.11695>99 unimi.it

Table 2: Catalytic Oxidation of Catechols and Alkenes by Analogous Schiff Base Complexes

CatalystSubstrateOxidantSolventkcat (h⁻¹)ProductReference
Cu(II)-Schiff base3,5-DTBCO₂Methanol62.25 µmol·min⁻¹·L⁻¹3,5-DTBQ orientjchem.org
Mn(III)-Schiff baseo-AminophenolO₂Methanol-2-Aminophenoxazin-3-one nih.gov
Mn(III)-Schiff baseStyreneO₂--Styrene Oxide nih.gov
Zn(II)-Schiff base3,5-DTBCO₂Methanol132.83,5-DTBQ researchgate.net

Note: The data is for analogous copper, manganese, and zinc Schiff base complexes. kcat values and reaction rates are reported as found in the literature and may have different units.

In-situ Spectroscopic Monitoring of Catalytic Intermediates and Pathways

Understanding the mechanism of a catalytic reaction requires the identification of transient intermediates and the elucidation of the reaction pathway. In-situ spectroscopic techniques are invaluable tools for this purpose, allowing for the observation of the catalyst and reactants under actual reaction conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful method for probing the structure of adsorbed species and catalytic intermediates on a catalyst surface. nih.govlongdom.org For example, in the context of CO2 conversion, in-situ FTIR could be used to monitor the interaction of CO2 with the metal center of the catalyst and the subsequent formation of carbonate or carboxylate intermediates. Similarly, in oxidation reactions, changes in the vibrational modes of the Schiff base ligand or the substrate upon coordination to the metal center can provide insights into the activation process. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for studying reactions in the liquid phase, as it minimizes interference from the solvent. nih.gov

Other Spectroscopic Techniques: Besides FTIR, other in-situ techniques can provide crucial mechanistic information. For instance, in-situ UV-Vis spectroscopy can be used to monitor changes in the electronic environment of the metal center during the catalytic cycle. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic species, such as radical intermediates or metal complexes with unpaired electrons (e.g., Cu(II) or Mn(II)). nih.gov

While specific in-situ spectroscopic studies on catalysts derived from 1,2-Benzenediol, 3-[(phenylimino)methyl]- are not widely reported, the principles and techniques applied to analogous systems provide a clear framework for future investigations.

Proposed Catalytic Cycles and Reaction Mechanisms

Based on experimental evidence from kinetic studies, product analysis, and spectroscopic investigations of related systems, plausible catalytic cycles for reactions catalyzed by metal complexes of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its analogues have been proposed.

CO2 Cycloaddition: For the cycloaddition of CO2 to epoxides catalyzed by zinc(II)-salen type complexes, a widely accepted mechanism involves a cooperative activation by the Lewis acidic zinc center and a nucleophilic co-catalyst (e.g., a halide ion). The proposed cycle generally proceeds through the following steps:

Coordination and activation of the epoxide by the zinc(II) center.

Nucleophilic attack of the co-catalyst on one of the epoxide's carbon atoms, leading to ring-opening and the formation of a zinc-alkoxide intermediate.

Insertion of CO2 into the zinc-alkoxide bond to form a zinc-carbonate species.

Intramolecular ring-closing with the elimination of the cyclic carbonate product and regeneration of the active catalyst. researchgate.net

Density Functional Theory (DFT) calculations on related Zn(salphen) complexes have supported this mechanistic pathway, providing insights into the energetics of the different steps. nih.gov

Catechol Oxidation: The mechanism of catechol oxidation catalyzed by copper(II) Schiff base complexes is thought to mimic that of the enzyme catechol oxidase. A proposed catalytic cycle involves:

Coordination of the catechol substrate to the copper(II) center, often with deprotonation to form a catecholate complex.

Intramolecular electron transfer from the bound catecholate to the copper(II) center, resulting in the formation of a semiquinone radical and a copper(I) species.

Reaction with molecular oxygen to reoxidize the copper(I) back to copper(II) and produce the quinone product.

Evidence for the involvement of radical intermediates has been obtained from EPR spectroscopy. researchgate.net

Influence of Ligand Modification on Catalytic Activity and Selectivity

The catalytic performance of metal complexes can be fine-tuned by modifying the structure of the ligand. In the case of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its analogues, modifications can be made to either the catechol or the phenylimino moiety.

Substituents on the Phenylimino Group: The electronic and steric properties of substituents on the phenyl ring of the imine group can significantly impact the catalytic activity. For example, in the catecholase activity of in-situ formed copper complexes of related Schiff bases, it was found that the reaction rate depends on the nature of the substituent in the para position of the benzene (B151609) ring. orientjchem.org Electron-donating groups can increase the electron density on the metal center, which may enhance its reactivity in certain steps of the catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more Lewis acidic, which could be beneficial for substrate activation. Steric hindrance introduced by bulky substituents near the active site can influence substrate selectivity.

Modifications to the Catechol Backbone: Changes to the catechol part of the ligand, such as the introduction of different substituents on the benzene ring, can also modulate the electronic properties of the ligand and, consequently, the catalytic behavior of the metal complex.

The systematic variation of the ligand structure provides a powerful tool for optimizing the performance of these catalysts for specific applications, aiming for higher activity, improved selectivity, and enhanced stability.

Advanced Research Topics and Future Perspectives

Exploration of Functional Materials Based on 1,2-Benzenediol, 3-[(phenylimino)methyl]- Scaffolds

The N,O-donor atoms of the 1,2-Benzenediol, 3-[(phenylimino)methyl]- ligand make it an excellent candidate for constructing sophisticated coordination polymers and metal-organic frameworks (MOFs). These materials are sought after for their tunable structures and properties applicable in areas such as catalysis, gas storage, and magnetism. nih.gov

The synthesis of these materials typically follows one of two main pathways: the direct one-pot reaction of the aldehyde, amine, and metal salt, or the indirect method where the Schiff base ligand is first isolated and then reacted with a metal ion. nih.gov The resulting coordination polymers often exhibit interesting magnetic and catalytic properties. For example, manganese(III) complexes with similar salen-type ligands have been shown to possess antiferromagnetic coupling and are effective catalysts for the aerobic oxidation of substrates like aminophenols and catechols. nih.gov

Table 1: Properties of Functional Materials Based on Analogous Schiff Base Ligands
Ligand TypeMetal Ion(s)Resulting StructureNotable PropertiesReference(s)
Multidentate Pyrazinyl Schiff BaseAg(I)3D Zeolite-like Networks, 1D NanotubesUnique polymeric motifs, host-guest chemistry potential nih.gov
l-Isoleucine Schiff BaseCu(II)1D Coordination PolymerSupramolecular assembly via hydrogen bonding acs.org
Salen-type (H₂L)Mn(III)Supramolecular DimerAntiferromagnetic coupling, catalytic oxidation of phenols and styrenes nih.gov
Pyrazole-basedCu(II)1D and 3D Coordination PolymersStructure dependent on carboxylate basicity, potential for magnetic and catalytic applications acs.org

This table presents data for coordination polymers built from ligands analogous to 1,2-Benzenediol, 3-[(phenylimino)methyl]-, illustrating the potential properties of materials derived from this scaffold.

Development of Novel Spectroscopic Probes and Chemsensors for Chemical Species

The development of fluorescent chemosensors for the selective detection of chemical species is a burgeoning field of research. mdpi.com The 1,2-Benzenediol, 3-[(phenylimino)methyl]- scaffold possesses the key components of a fluorescent sensor: a potential signaling unit (the aromatic system) and a recognition site (the catechol and imine groups).

The fundamental principle of a chemosensor involves the binding of a target analyte to the receptor part of the molecule, which in turn induces a measurable change in the signaling unit, such as a "turn-on" or "turn-off" of fluorescence. mdpi.com The catechol moiety is a well-established strong binding site for a variety of metal ions. Upon coordination with a metal ion, significant changes in the electronic properties of the entire molecule can occur, leading to a modified spectroscopic response (e.g., a shift in absorption or emission wavelengths, or a change in fluorescence intensity).

Research on similar Schiff base structures has demonstrated their utility in this area. For example, some Schiff base complexes are known to exhibit antibacterial and antifungal properties, which relies on their ability to interact with and disrupt biological systems. sbmu.ac.irmdpi.com Furthermore, the design of fluorescent probes often involves integrating a known fluorophore with a recognition element. Rhodol-based probes, for instance, have been engineered to become "cell trappable" and to generate a strong fluorescent turn-on response in the presence of specific analytes like hydrogen sulfide. nih.gov By analogy, the 1,2-Benzenediol, 3-[(phenylimino)methyl]- scaffold could be modified to enhance its intrinsic fluorescence or be incorporated into a larger system to act as a selective sensor for metal ions or other biologically relevant species.

Table 2: Design Principles for a Hypothetical Chemosensor Based on the Target Scaffold
Sensor ComponentRoleCorresponding Structural FeaturePotential Analytes
Recognition Site Binds selectively to the target analyte.Catechol group (-OH, -OH), Imine nitrogen (-C=N-)Metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺), anions, specific biomolecules
Signaling Unit Transduces the binding event into a detectable signal.Phenyl and benzenediol rings (fluorophore backbone)Changes in fluorescence, color (colorimetric), or electrochemical potential
Modulator Connects the recognition and signaling units.Imine bond (-CH=N-)Modulates the electronic communication between the binding site and the fluorophore

Theoretical Prediction of Undiscovered Reactivities and Design of Novel Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the properties and reactivities of molecules like 1,2-Benzenediol, 3-[(phenylimino)methyl]- before undertaking extensive experimental work. Such theoretical studies can guide the design of new chemical transformations and the prediction of undiscovered reactivities.

DFT calculations can accurately predict optimized molecular structures, vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic properties. nih.gov A detailed DFT study on the closely related compound 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol successfully correlated theoretical predictions with experimental data, validating the computational approach. nih.gov Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) can reveal the most likely sites for electrophilic and nucleophilic attack, offering insights into the molecule's reactivity. nih.govnih.gov

These computational methods are crucial for designing novel chemical transformations. For example, the formation of a Schiff base from an aldehyde and an amine is known to proceed in two main steps: the formation of a carbinolamine intermediate and its subsequent dehydration. researchgate.net Theoretical models can elucidate the energy barriers for each step and the role of catalysts or solvent molecules, helping to optimize reaction conditions. Furthermore, theories like the Molecular Electron Density Theory (MEDT) can be applied to study more complex reactions, such as [3+2] cycloadditions, involving the imine functionality. mdpi.com Such studies can predict the mechanism (concerted vs. stepwise) and regioselectivity of reactions, opening avenues for synthesizing novel heterocyclic compounds from the Schiff base scaffold. mdpi.comresearchgate.net

Table 3: Key Parameters from DFT Studies of Analogous Schiff Base Systems
Computational MethodParameter CalculatedSignificanceReference(s)
DFT (B3LYP/6-311++G(d,p))Geometric Parameters (bond lengths, angles)Prediction of stable molecular conformation and comparison with X-ray data. nih.gov
DFT (B3LYP)Vibrational Frequencies (IR/Raman)Assignment of experimental spectra and confirmation of functional groups. nih.gov
TD-DFTUV-Vis Electronic SpectraPrediction of electronic transitions (e.g., n→π, π→π) and comparison with experimental spectra. researchgate.net
DFTHOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability; a small gap suggests higher reactivity. nih.govnih.gov
DFTMolecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Integration with Green Chemistry Methodologies in Synthetic and Catalytic Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijprt.org The synthesis and application of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its derivatives are well-suited for integration with these methodologies.

In the synthesis of the Schiff base itself, green approaches can be employed to minimize environmental impact. These include the use of greener solvents like water or ethanol (B145695), employing microwave irradiation to reduce reaction times and energy consumption, or conducting the reaction under solvent-free conditions. ijprt.orgedu.krd Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are inherently atom-economical and represent a key green strategy. nih.gov

Once synthesized, metal complexes of the 1,2-Benzenediol, 3-[(phenylimino)methyl]- ligand can be used as catalysts in green chemical transformations. A major focus is on developing heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. colab.ws For example, manganese and copper complexes of similar Schiff bases have been shown to be effective catalysts for various oxidation reactions, including the oxidation of catechols and the epoxidation of styrenes, often using air as a green oxidant. nih.govcnr.it The development of water-soluble phosphine (B1218219) ligands for metal complexes has enabled catalytic processes to be carried out in aqueous media, avoiding the use of volatile organic solvents. cnr.it Future research will likely focus on immobilizing complexes of the target ligand onto solid supports or designing coordination polymers that act as robust, recyclable heterogeneous catalysts for a range of organic transformations. colab.ws

Table 4: Comparison of Synthetic Approaches for Schiff Bases and Their Complexes
ApproachConventional MethodGreen Chemistry AlternativeAdvantages of Green MethodReference(s)
Ligand Synthesis Refluxing in organic solvents (e.g., methanol (B129727), ethanol) for several hours.Microwave irradiation; solvent-free grinding; synthesis in water.Reduced reaction time, lower energy consumption, elimination of hazardous solvents. ijprt.orgedu.krd
Catalysis Homogeneous catalysts dissolved in organic solvents; often single-use.Heterogeneous catalysts (e.g., coordination polymers); catalysis in aqueous media.Easy catalyst recovery and reuse, reduced waste, use of environmentally benign solvents. colab.wscnr.it
Oxidation Reactions Use of stoichiometric, often hazardous, oxidizing agents.Aerobic oxidation (using O₂ from air) catalyzed by metal complexes.Air is a free, non-polluting oxidant; water is the only byproduct. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for determining the crystal structure of 1,2-Benzenediol derivatives, and how does the phenylimino substituent influence crystallographic outcomes?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) paired with refinement software such as SHELXL for small-molecule crystallography . For structure solution, employ direct methods in SHELXS or dual-space algorithms in SHELXD. The phenylimino group may introduce steric hindrance or π-π stacking interactions, which can be analyzed via OLEX2’s visualization tools to assess packing efficiency and hydrogen-bonding networks .
  • Key Consideration : High-resolution data (≤ 0.8 Å) is critical to resolve potential disorder in the phenylimino substituent.

Q. How can researchers synthesize 1,2-Benzenediol, 3-[(phenylimino)methyl]- with high purity, and what analytical techniques validate its structural integrity?

  • Synthetic Pathway :

  • Step 1 : Condense 1,2-benzenediol with phenyl isonitrile in anhydrous THF under nitrogen, catalyzed by Lewis acids (e.g., BF₃·OEt₂) .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
    • Validation :
  • NMR : Confirm the presence of the imine proton (δ 8.2–8.5 ppm in 1H^1H-NMR) and aromatic coupling patterns.
  • MS : ESI-MS should show [M+H]⁺ at m/z corresponding to C₁₃H₁₁NO₂ (calc. 213.08) .

Q. What preliminary biological assays are suitable for evaluating the antimicrobial potential of this compound?

  • Protocol :

  • MIC Testing : Use broth microdilution against Gram-positive (Bacillus cereus, Listeria monocytogenes) and Gram-negative (Salmonella typhimurium) strains. Prepare stock solutions in DMSO (≤1% v/v) .
  • Example Data :
StrainMIC (µg/mL)
B. cereus125
S. typhimurium62.25

Advanced Research Questions

Q. How do electronic and steric effects of the phenylimino substituent influence the compound’s reactivity in metal coordination studies?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map frontier molecular orbitals (FMOs). The phenylimino group’s electron-withdrawing nature lowers LUMO energy, enhancing metal-ligand charge transfer (MLCT) in Cu(II) or Ni(II) complexes .
  • Experimental Validation : Synthesize metal complexes and analyze via cyclic voltammetry to observe redox shifts (e.g., Cu²⁺/Cu⁺ at ~0.3 V vs. Ag/AgCl) .

Q. What strategies resolve contradictions in substituent-activity relationships, such as reduced antimicrobial efficacy in methoxy-substituted analogs?

  • Analysis Framework :

  • QSAR Modeling : Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity. Methoxy groups (σ = -0.27) may reduce membrane permeability due to increased hydrophilicity .
  • Membrane Permeability Assays : Compare logP values (e.g., via shake-flask method) between methoxy and tert-butyl derivatives.

Q. How can researchers optimize reaction conditions for regioselective functionalization of the benzenediol core?

  • Advanced Synthesis :

  • Protection/Deprotection : Use TBSCl to protect one hydroxyl group, directing electrophilic substitution (e.g., Vilsmeier-Haack formylation) to the C3 position.
  • Catalysis : Employ Pd-catalyzed C-H activation for coupling reactions, leveraging the phenylimino group as a directing group .

Q. What spectroscopic challenges arise in characterizing tautomeric forms of this compound, and how are they addressed?

  • Tautomer Analysis :

  • Variable-Temperature NMR : Monitor imine-enamine tautomerism by tracking proton shifts between 25°C and 60°C.
  • IR Spectroscopy : Identify ν(C=N) stretches (~1640 cm⁻¹) and compare with enamine ν(N-H) (~3350 cm⁻¹) .

Data Interpretation and Validation

Q. How should researchers handle crystallographic data discrepancies, such as unresolved electron density near the phenylimino group?

  • Refinement Strategy :

  • Apply restraints to anisotropic displacement parameters (ADPs) for the phenyl ring.
  • Use SQUEEZE in PLATON to model disordered solvent molecules .

Q. What statistical methods are recommended for comparing bioactivity data across structurally similar analogs?

  • Statistical Tools :

  • ANOVA with Tukey’s HSD : Test significance of MIC differences between analogs (e.g., tert-butyl vs. nitro derivatives) .
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (four-parameter logistic model).

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